Pentafluorobenzoylcytosine

Description

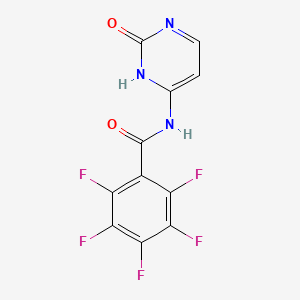

Structure

3D Structure

Properties

CAS No. |

94720-19-1 |

|---|---|

Molecular Formula |

C11H4F5N3O2 |

Molecular Weight |

305.16 g/mol |

IUPAC Name |

2,3,4,5,6-pentafluoro-N-(2-oxo-1H-pyrimidin-6-yl)benzamide |

InChI |

InChI=1S/C11H4F5N3O2/c12-5-4(6(13)8(15)9(16)7(5)14)10(20)18-3-1-2-17-11(21)19-3/h1-2H,(H2,17,18,19,20,21) |

InChI Key |

KIRYPCUCNDVCHT-UHFFFAOYSA-N |

SMILES |

C1=C(NC(=O)N=C1)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F |

Canonical SMILES |

C1=C(NC(=O)N=C1)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F |

Other CAS No. |

94720-19-1 |

Synonyms |

pentafluorobenzoylcytosine |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Pentafluorobenzoylcytosine and Its Analogs

Strategic Approaches to Pentafluorobenzoylcytosine Synthesis

The creation of this compound from cytosine involves a key chemical reaction known as acylation. nih.gov This process is fundamental to attaching the pentafluorobenzoyl group to the cytosine molecule.

Regioselective Functionalization Techniques in Cytosine Scaffolds

A significant challenge in the synthesis of this compound is achieving regioselectivity, which is the control of where the pentafluorobenzoyl group attaches to the cytosine molecule. Cytosine has multiple reactive sites, but for many applications, acylation at the N4 position (the exocyclic amino group) is desired.

One established method involves the direct acylation of cytosine using pentafluorobenzoyl chloride. nih.gov This reaction is typically performed in a non-aqueous solvent. The conditions are optimized to favor the formation of N4-pentafluorobenzoylcytosine. nih.gov

Further functionalization can be achieved through subsequent reactions. For instance, after the initial acylation, the product, N4-pentafluorobenzoylcytosine, can undergo alkylation. nih.gov This two-step process allows for the introduction of different functional groups at various positions on the cytosine ring, demonstrating a degree of regioselective control.

Perfluorobenzoylation Reagents and Optimization of Reaction Conditions

The primary reagent for introducing the pentafluorobenzoyl group is pentafluorobenzoyl chloride. nih.gov This reagent is highly reactive and effectively acylates the cytosine molecule. Another related derivatization agent is pentafluorobenzyl bromide (PFB-Br), which is also used for its ability to introduce a perfluorinated tag, enhancing detection in analytical techniques like gas chromatography-mass spectrometry (GC-MS). researchgate.net

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include:

Temperature: Acylation reactions are often performed at controlled temperatures, for example, at 35°C, to manage the reaction rate and minimize side products. nih.gov

Reaction Time: The duration of the acylation and any subsequent alkylation steps is carefully optimized. For instance, acylation might be carried out for several hours, followed by an extended period for alkylation. nih.gov

Solvent: The choice of solvent is critical. Non-aqueous environments are common for these reactions. nih.gov

Reagent Concentration: The molar ratios of cytosine to the perfluorobenzoylation reagent are adjusted to drive the reaction towards the desired product.

High-pressure liquid chromatography (HPLC) is an essential tool for monitoring the progress of these reactions and optimizing conditions by separating and quantifying the starting materials, intermediates, and final products. nih.govnih.gov

Multistep Synthetic Routes and Yield Enhancement Strategies

The synthesis of this compound can be part of a multistep process, particularly when creating more complex derivatives. A common route involves an initial acylation followed by an alkylation step. nih.gov

Strategies to enhance the yield include:

Intermediate Hydrolysis: In some procedures, a hydrolysis step is introduced after the initial acylation. This can help to remove certain side products before proceeding to the next reaction step. nih.gov

Purification: Careful purification of intermediates and the final product, often using techniques like HPLC, is essential for obtaining a high-purity compound, which can indirectly be considered a yield enhancement in terms of usable product. nih.gov

Silanization of Glassware: To prevent the loss of trace amounts of reactants and products due to adsorption onto glass surfaces, glassware is often silanized. nih.gov

Table 1: Reaction Parameters for this compound Synthesis

| Parameter | Condition | Reference |

|---|---|---|

| Acylation Reagent | Pentafluorobenzoyl chloride | nih.gov |

| Alkylation Reagent | Dimethyl sulfate | nih.gov |

| Temperature | 35°C | nih.gov |

| Overall Yield | 59 +/- 4.6% | nih.gov |

Synthesis of this compound Derivatives and Chemical Probes

The core structure of this compound can be modified to create a range of derivatives and chemical probes for various research applications. These modifications can be made to either the cytosine ring or the pentafluorobenzoyl group.

Chemical probes are valuable tools in chemical biology that allow for the study of biological systems. mskcc.orguni-frankfurt.de They are often "mutated" chemicals designed to interact with specific proteins or cellular components. mskcc.org

Modifications to the Cytosine Core and its Chemical Implications

The cytosine scaffold of this compound offers several positions for chemical modification. These modifications can significantly impact the molecule's properties and biological interactions.

Alkylation: As previously mentioned, the nitrogen atoms within the cytosine ring can be alkylated. nih.gov For example, the synthesis of N4-pentafluorobenzoyl-1,3-dimethylcytosine involves the addition of methyl groups after the initial acylation. nih.gov

Modifications at Other Positions: Research into cytosine analogs has explored modifications at various positions of the pyrimidine (B1678525) ring. For instance, attaching aminoalkyl groups at the C4 and C5 positions has been investigated to enhance the binding affinity of oligonucleotides to DNA and RNA. beilstein-journals.org While not directly on this compound, these studies highlight the potential for similar modifications.

Introduction of Functional Groups: The ease of functionalizing the pyrimidine core allows for the creation of diverse compound libraries. researchgate.net This principle can be applied to this compound to introduce groups that can act as reporters or enable further reactions, such as click chemistry.

These modifications can alter the molecule's electronic properties, steric hindrance, and hydrogen bonding capabilities, thereby influencing its behavior in biological systems.

Diversification and Derivatization at the Pentafluorobenzoyl Moiety

While the pentafluorobenzoyl group is often the desired functional tag, it is also possible to envision derivatives where this part of the molecule is altered. However, the primary focus in the literature for this specific compound is its use as a derivatizing agent itself, leveraging the properties of the perfluorinated ring.

The concept of creating chemical probes often involves attaching reporter groups, such as fluorophores or biotin, to a core scaffold. mskcc.orgmdpi.com In the context of this compound, this could theoretically be achieved by modifying the pentafluorobenzoyl ring, although this is less common than using the entire moiety as the functional tag.

Preparation of Isotopic and Spectroscopic Labels for Mechanistic Studies

The elucidation of reaction mechanisms and the study of molecular interactions involving this compound and its analogs rely heavily on the use of isotopically and spectroscopically labeled molecules. youtube.comnih.gov These labeled compounds serve as powerful probes in techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Electron Paramagnetic Resonance (EPR) spectroscopy. oup.comhi.is

Isotopic Labeling

The introduction of stable isotopes such as ¹³C and ¹⁵N into the cytosine ring or the pentafluorobenzoyl moiety allows for precise tracking of atomic fates in chemical reactions and biological processes. youtube.comnih.gov Synthetic strategies for isotopic labeling of the cytosine precursor are well-established and can be adapted for the synthesis of labeled this compound.

Common approaches for nitrogen-15 (B135050) labeling include the use of ¹⁵N-enriched reagents. For instance, a [4-¹⁵NH₂]cytosine derivative can be prepared via thiolation of a corresponding uridine (B1682114) precursor followed by amination with ¹⁵N-enriched ammonia. nih.gov A more comprehensive labeling, such as in a [1,3-¹⁵N₂]cytidine derivative, can be achieved through a multi-step synthesis starting from ¹⁵N-enriched urea (B33335). nih.gov Carbon-13 labeling can be achieved by using ¹³C-labeled starting materials, such as ¹³CH₃I for methyl group introduction, which can then be incorporated into the heterocyclic ring structure through a series of reactions. oup.com A core-labeling strategy has also been developed for the site-specific incorporation of carbon isotopes into aromatic rings, which could be adapted for the pentafluorobenzoyl group. chemrxiv.org

The following table summarizes various precursor labeling strategies applicable to the synthesis of labeled this compound.

| Label Type | Isotope | Precursor | Labeling Position | Method | Reference |

| Isotopic | ¹⁵N | Uridine Derivative | exocyclic amino (N4) | Thiolation and amination with ¹⁵NH₃ | nih.gov |

| Isotopic | ¹⁵N | ¹⁵N-Urea | N1, N3 | Multi-step ring formation | nih.gov |

| Isotopic | ¹³C | 5-Bromo-deoxyuridine | C5-methyl | Metallation and reaction with ¹³CH₃I | oup.com |

| Isotopic | ¹³C | Benzyl Chloride, K₂¹³CO₃ | ipso-carbon of phenol | [5+1] Cyclization | chemrxiv.org |

Spectroscopic Labeling

For studying dynamic processes and structural biology, particularly with EPR spectroscopy, spin labels are incorporated into the molecule. hi.is These are typically stable nitroxide radicals like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). The synthesis of a spin-labeled this compound analog could involve coupling 4-amino-TEMPO or 4-isocyanato-TEMPO with the cytosine base. beilstein-journals.org For example, a urea linkage can be formed by reacting a protected deoxycytidine with 4-isocyanato-TEMPO. beilstein-journals.org The resulting spin-labeled nucleoside can then be acylated with pentafluorobenzoyl chloride. Such rigid spin labels provide valuable information on molecular mobility and can be used for distance measurements in biomolecular complexes. hi.is

Green Chemistry Principles and Sustainable Synthesis of this compound

The synthesis of complex molecules like this compound traditionally involves multi-step processes that may use hazardous reagents and generate significant waste. wikipedia.orgsemanticscholar.org Applying the principles of green chemistry aims to develop more sustainable and environmentally benign synthetic routes. wjpmr.comchemistryforsustainability.org

Development of Environmentally Benign Reaction Systems

A key principle of green chemistry is the use of safer solvents and reaction conditions. semanticscholar.org Conventional organic solvents can be replaced with more sustainable alternatives.

Aqueous Synthesis: Biocatalytic methods often operate in aqueous conditions at ambient temperature and pressure. rsc.orgtudelft.nl The use of enzymes like nucleoside transglycosylases can facilitate the synthesis of nucleoside analogs in water, eliminating the need for anhydrous conditions and toxic solvents. rsc.org

Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs): These have emerged as green solvent alternatives due to their low volatility and high thermal stability. thieme-connect.com For instance, the benzoylation of nucleosides has been successfully performed in ionic liquids like 1-methoxyethyl-3-methylimidazolium trifluoroacetate (B77799) (MOEMIM.TFA), which can offer improved solubility and selectivity compared to conventional solvents. thieme-connect.com

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction rates, often leading to higher yields in shorter times and reducing energy consumption. This has been effectively used for the synthesis of various fluoroalkyl pyrimidines. mdpi.com

Catalyst Design for Sustainable Chemical Transformations

Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can often be recycled, minimizing waste. semanticscholar.org

Biocatalysis: Enzymes are highly specific, biodegradable catalysts that operate under mild conditions. tudelft.nl For the synthesis of nucleoside analogs, engineered enzymes can be developed to perform specific transformations with high chemo-, regio-, and stereoselectivity, reducing the need for protecting groups. rsc.orgtudelft.nl This approach has been successfully used in the industrial synthesis of active pharmaceutical ingredients. tudelft.nl

Heterogeneous Catalysts: Solid-supported catalysts are advantageous as they can be easily separated from the reaction mixture and reused, simplifying product purification and reducing waste. rsc.org Functionalized materials such as carbon, metal-organic frameworks, and magnetic iron oxides can be designed to catalyze specific steps in the synthesis of this compound, such as the acylation of cytosine, in a more sustainable manner. rsc.org The development of catalysts for producing renewable fuels and chemicals is a key area of research that can be applied to pharmaceutical synthesis. topsoe.com

Atom Economy and Waste Minimization Strategies in Synthesis

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. wikipedia.orgprimescholars.com A higher atom economy signifies a greener process with less waste generation. chemistry-teaching-resources.com

Strategies to improve atom economy and minimize waste in the synthesis of this compound include:

Designing Convergent Syntheses: Instead of linear syntheses where byproducts accumulate at each step, convergent approaches that combine key fragments late in the synthesis can be more efficient. For fluorinated nucleosides, coupling a pre-fluorinated base with a sugar moiety is a common convergent strategy. mdpi.com

Utilizing Atom-Economical Reactions: Reaction types like additions and rearrangements are inherently 100% atom-economical. chemistry-teaching-resources.com In contrast, substitution reactions, which are common in nucleoside chemistry, generate byproducts. chemistry-teaching-resources.com Late-stage functionalization (LSF) via C-H activation is a modern approach that can install functional groups with better atom economy than traditional substitution reactions. acs.org

The table below provides a hypothetical comparison of a traditional versus a green synthetic step for the acylation of cytosine, illustrating the concept of atom economy.

| Parameter | Traditional Route (with Protecting Groups) | Greener Route (Direct Catalytic Acylation) |

| Reactants | Protected Cytosine, Pentafluorobenzoyl Chloride, Base | Cytosine, Pentafluorobenzoyl Chloride |

| Products | Protected Product, Base Hydrochloride | This compound, HCl (neutralized) |

| Byproducts | Protecting group waste from deprotection step | Minimal (salt from neutralization) |

| Atom Economy | Lower, due to mass of protecting groups and extra reagents not incorporated into the final product. wikipedia.org | Higher, as more of the reactants' atoms are incorporated into the final product. omnicalculator.com |

| Waste | Significant solvent and reagent waste from protection/deprotection. numberanalytics.com | Reduced solvent use, recyclable catalyst. numberanalytics.com |

By integrating these green chemistry principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally sustainable.

In Depth Spectroscopic and Structural Elucidation Methodologies for Pentafluorobenzoylcytosine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Analysis

NMR spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution and the solid state. montana.edu For Pentafluorobenzoylcytosine, a derivative of cytosine, various NMR techniques can elucidate its conformational preferences and intramolecular motions.

Multidimensional NMR experiments are crucial for resolving complex spectra and establishing connectivity between different nuclei within the this compound molecule. libretexts.org

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. usask.ca For this compound, COSY spectra would reveal correlations between the protons on the cytosine ring and any aliphatic protons if the molecule were further substituted.

¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons directly attached to carbon atoms. usask.ca This is invaluable for assigning the ¹³C signals in the this compound spectrum based on the more easily assigned proton signals.

¹H-¹⁹F Correlation: Given the pentafluorobenzoyl group, ¹H-¹⁹F correlation experiments would be particularly informative. These experiments would show through-space or through-bond correlations between the protons of the cytosine moiety and the fluorine atoms on the benzoyl ring, providing key information about the molecule's conformation and the relative orientation of the two ring systems. The ¹⁹F NMR spectrum itself would show signals for the fluorine atoms, with their chemical shifts and coupling patterns providing information about their electronic environment. researchgate.net

A hypothetical table of expected ¹H and ¹³C chemical shifts for this compound is presented below, based on known data for similar cytosine derivatives. cdnsciencepub.commdpi.com

Table 1: Predicted NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H5 | ~6.0 | - |

| H6 | ~7.5 | - |

| C2 | - | ~155 |

| C4 | - | ~165 |

| C5 | - | ~96 |

| C6 | - | ~141 |

In the solid state, molecules are often locked into a single conformation, which can be studied in detail using solid-state NMR (ssNMR). rsc.org This technique is particularly useful for characterizing different crystalline forms, or polymorphs, of a compound, which may exhibit distinct physical properties.

For this compound, ssNMR could be used to:

Determine the precise molecular conformation in the crystalline state.

Identify and characterize different polymorphs by their unique ssNMR spectra.

Probe intermolecular interactions, such as hydrogen bonding, which are crucial for the stability of the crystal lattice. rsc.org

Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are commonly employed to enhance the signal of less abundant nuclei like ¹³C and to average out anisotropic interactions that broaden the spectral lines in the solid state. rsc.org

Dynamic NMR (DNMR) techniques are used to study molecular motions that occur on the NMR timescale, such as the rotation around chemical bonds. montana.edu In this compound, a key dynamic process is the rotation around the C-N bond connecting the cytosine ring to the pentafluorobenzoyl group.

This rotation may be hindered due to steric effects and the partial double-bond character of the amide linkage. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals corresponding to atoms near the rotating bond. At low temperatures, where the rotation is slow, separate signals may be observed for the different conformers. As the temperature is increased, the rotation becomes faster, causing the signals to broaden and eventually coalesce into a single, averaged signal. From the coalescence temperature and the separation of the signals at low temperature, the energy barrier for the rotation can be calculated. montana.edursc.org This provides valuable information about the flexibility and conformational stability of the molecule. researchgate.net

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Molecular Architecture

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of molecules by analyzing their fragmentation patterns. nih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. bioanalysis-zone.comuni-rostock.de This is particularly useful for distinguishing between compounds that have the same nominal mass but different elemental formulas. bioanalysis-zone.com For this compound, HRMS would confirm its elemental composition by providing a measured mass that is very close to the calculated theoretical mass. The high resolution also allows for the observation of the isotopic pattern, which arises from the natural abundance of isotopes like ¹³C and ¹⁵N, further confirming the identity of the compound.

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation. nih.govnih.gov In an MS/MS experiment, a specific ion (the precursor ion) is selected and then fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then analyzed. By studying the fragmentation patterns, it is possible to piece together the structure of the original molecule. nih.gov

For this compound, MS/MS experiments would likely reveal characteristic fragmentation pathways, such as:

Cleavage of the amide bond, resulting in the formation of a pentafluorobenzoyl cation and a cytosine radical cation, or vice versa.

Loss of CO from the pentafluorobenzoyl group.

Fragmentation of the cytosine ring itself.

By analyzing the masses of the fragment ions, the fragmentation mechanism can be deduced, providing a detailed picture of the molecule's architecture.

Table 2: Predicted Fragmentation Pattern of this compound in MS/MS

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Putative Structure of Fragment |

|---|---|---|

| 306.03 | 195.00 | [C₆F₅CO]⁺ |

| 306.03 | 167.00 | [C₆F₅]⁺ |

| 306.03 | 111.04 | [C₄H₅N₃O]⁺ (Cytosine) |

X-ray Crystallography and Diffraction Studies for Solid-State Structure

X-ray crystallography is an indispensable tool for determining the atomic and molecular structure of a crystal. uol.dersc.org By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, one can deduce the precise arrangement of atoms, as well as bond lengths and angles. uol.decarleton.edu

Single-crystal X-ray diffraction (SC-XRD) provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and details of site-ordering. carleton.eduuhu-ciqso.es This non-destructive technique is crucial for determining the three-dimensional structure of molecules in a crystal. uni-ulm.de For this compound, SC-XRD analysis reveals the exact spatial arrangement of its constituent atoms, defining its molecular geometry. The study of the three-dimensional arrangement of atoms in a molecule is known as molecular geometry, which provides information on the general shape, bond lengths, bond angles, and other geometrical parameters. byjus.com The Valence Shell Electron Pair Repulsion (VSEPR) theory is often used to predict the shapes of many molecules and polyatomic ions. libretexts.orgopenstax.org

The resulting structural data allows for a comprehensive analysis of intramolecular distances and angles. Furthermore, SC-XRD elucidates the intricate network of intermolecular interactions that govern the crystal packing. numberanalytics.com These interactions, which include hydrogen bonding and van der Waals forces, are fundamental to the stability and physical properties of the crystalline solid. numberanalytics.comlibretexts.org Understanding these interactions is key in crystal engineering, as they dictate the structure-property relationships of molecular crystals. rsc.orgscirp.org

Table 1: Hypothetical Crystallographic Data for this compound (Note: This data is illustrative and not based on published experimental results for this specific compound.)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.25 |

| b (Å) | 8.50 |

| c (Å) | 15.60 |

| β (°) | 98.5 |

| Volume (ų) | 1345.0 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.65 |

| R-factor | 0.045 |

This interactive table allows you to explore the hypothetical crystallographic parameters of this compound. Click on the headers to sort the data.

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the bulk properties of a crystalline solid. libretexts.org Unlike SC-XRD, which requires a single, well-ordered crystal, PXRD can be performed on a polycrystalline powder. libretexts.org The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline phase, making it an excellent tool for phase identification and the assessment of crystalline purity. americanpharmaceuticalreview.comresearchgate.net

For this compound, PXRD is employed to confirm that the bulk material consists of a single crystalline phase, identical to the one characterized by SC-XRD. ncl.ac.uk By comparing the experimental PXRD pattern to a pattern simulated from the single-crystal structure data, the phase purity of the sample can be verified. ncl.ac.uk The technique is also highly sensitive to the presence of impurities or different polymorphic forms, with detection limits typically in the range of 0.3 to 1%. crysforma.comfz-juelich.de The development of a PXRD quantification method can be crucial for determining the purity of cocrystals in a final product. nih.gov

Vibrational Spectroscopy (IR and Raman) for Bond Characterization and Tautomerism

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. ksu.edu.sa These techniques are based on the interaction of light with molecular vibrations and provide complementary information about the chemical bonds and functional groups within a molecule. ksu.edu.saedinst.comphotothermal.com

The IR and Raman spectra of this compound exhibit characteristic bands corresponding to the vibrations of its carbonyl (C=O) and amide functional groups. The amide I band, which is primarily due to the C=O stretching vibration, is particularly informative. nih.govresearchgate.net In primary amides, this band typically appears around 1650 cm⁻¹ in the solid state. spcmc.ac.in The position of this band is sensitive to the local environment, including hydrogen bonding. spcmc.ac.innih.gov For instance, the C=O stretching frequency in amides is generally lower than in ketones due to resonance effects. spcmc.ac.in

The amide group also gives rise to other characteristic vibrations, such as the N-H stretching and bending modes. spcmc.ac.in Primary amides show two N-H stretching bands near 3520 and 3400 cm⁻¹ in dilute solutions. spcmc.ac.in Analysis of these vibrational modes provides insight into the electronic structure and bonding within the amide moiety.

The pentafluorobenzoyl group introduces a series of fluorine-specific vibrational modes into the spectrum of this compound. The C-F stretching vibrations are typically strong in the IR spectrum and occur in the region of 1400-1000 cm⁻¹. The exact frequencies and intensities of these modes depend on the number and position of the fluorine atoms on the aromatic ring. Theoretical calculations for diatomic fluorine predict a significant vibrational frequency at 1131.73 cm⁻¹, though experimental values can differ. uwosh.edu These fluorine-specific bands serve as spectroscopic markers for the pentafluorobenzoyl moiety.

Cytosine and its derivatives can exist in different tautomeric forms, which are isomers that differ in the position of a proton. nih.govbibliotekanauki.pl While the amino-oxo form is predominant in the crystalline state and in polar solvents, other tautomers like the amino-hydroxy and imino-oxo forms can exist in equilibrium, particularly in the gas phase or in inert environments. nih.govbibliotekanauki.plnih.gov Vibrational spectroscopy is a powerful tool for studying these tautomeric equilibria. nih.govmt.com

The different tautomers of cytosine derivatives have distinct vibrational signatures. For example, the C=O stretching vibration, prominent in the amino-oxo tautomer, will be absent in the amino-hydroxy tautomer, which instead will show a characteristic O-H stretching vibration. nih.gov By carefully analyzing the IR and Raman spectra, particularly in the regions of C=O, N-H, and O-H stretching, it is possible to identify the presence of different tautomers and, in some cases, to quantify their relative populations under various conditions. researchgate.net

Table 2: Characteristic Vibrational Frequencies for Functional Groups in this compound (Note: These are general frequency ranges and can vary based on the specific molecular environment.)

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Amide | N-H Stretch (primary) | 3520 - 3400 |

| Amide | C=O Stretch (Amide I) | 1690 - 1650 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Fluoroaromatic | C-F Stretch | 1400 - 1000 |

This interactive table provides a summary of the typical vibrational frequencies for the key functional groups in this compound. You can sort the table by clicking on the column headers.

Chiroptical Spectroscopy for Stereochemical Insights (if applicable to chiral derivatives)

This compound itself is an achiral molecule and therefore would not exhibit a signal in chiroptical spectroscopy techniques like Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD).

However, if this compound were used to derivatize a chiral molecule containing a cytosine moiety, such as a nucleoside or an oligonucleotide, then chiroptical spectroscopy would become a powerful tool for stereochemical analysis. The pentafluorobenzoyl group, being a strong chromophore, would act as a reporter group. The interaction of its electronic transitions with the chiral environment of the sugar-phosphate backbone would induce a CD signal. The sign and magnitude of the Cotton effect in the CD spectrum could provide information about the absolute configuration and conformation of the chiral derivative.

For instance, the derivatization of the exocyclic amine of deoxycytidine would create a chiral N⁴-pentafluorobenzoyldeoxycytidine. The CD spectrum of this derivative would be sensitive to the glycosidic bond conformation (syn vs. anti) and the sugar pucker.

X Ray Crystallography

Nucleophilic and Electrophilic Reactivity of the Cytosine Core

The cytosine ring system contains both nucleophilic and electrophilic centers. khanacademy.orgiitk.ac.in The exocyclic amino group (-NH2) and the ring nitrogen atoms (N1 and N3) possess lone pairs of electrons, rendering them nucleophilic. khanacademy.org Conversely, the carbonyl carbon (C2) and other ring carbons can act as electrophilic sites, particularly when the ring is activated. pearson.com Acylation of the exocyclic amino group, as in this compound, modulates this reactivity. The electron-withdrawing nature of the pentafluorobenzoyl group decreases the nucleophilicity of the exocyclic nitrogen and can influence the susceptibility of the pyrimidine (B1678525) ring to both nucleophilic and electrophilic attack.

Chemical Transformations at Pyrimidine Ring Positions

The pyrimidine ring of cytosine derivatives is subject to various chemical transformations. The C5 and C6 positions can undergo addition reactions. For instance, treatment of cytosine derivatives with sodium bisulfite results in the addition of bisulfite across the C5-C6 double bond. acs.org The ring is also susceptible to electrophilic attack at the 5-position, though this typically requires activation by electron-donating groups. scialert.net

Hydrolytic deamination at the C4 position, converting cytosine to a uracil (B121893) derivative, is a significant reaction. umich.edu This transformation can be catalyzed by acids, bases, or enzymes. umich.eduresearchgate.net For N-acylcytosine derivatives, this reaction can proceed under neutral hydrothermal conditions, where water attacks the C4 position, leading to the formation of the corresponding uracil ester. researchgate.net Nitrosative deamination, proceeding through a diazonium ion intermediate, can also occur, potentially leading to ring-opening. nih.gov

Investigations of Quaternization and Alkylation Reactions

The nitrogen atoms within the pyrimidine ring of cytosine can undergo alkylation. beilstein-journals.orgrsc.org The N-alkylation of heteroaromatic amines is a widely studied transformation, often catalyzed by transition metals like palladium or cobalt, and can proceed via a "borrowing hydrogen" pathway where an alcohol serves as the alkylating agent. rsc.orgnih.gov While specific studies on the quaternization and alkylation of this compound are not prevalent, the general reactivity of N-acylcytosines suggests that reactions with alkylating agents would likely occur at one of the ring nitrogens. The N3 position is often a site for glycosylation in related pyrimidine systems, indicating its nucleophilic potential. rsc.org The use of phase-transfer catalysts has also been shown to be effective for various alkylation reactions. rsc.org

Reactivity of the Pentafluorobenzoyl Moiety

The pentafluorobenzoyl group is a highly electron-deficient aromatic system, which profoundly influences its reactivity. This electron deficiency is caused by the strong inductive effect of the five fluorine atoms, making the attached carbonyl group highly electrophilic and the aromatic ring susceptible to nucleophilic attack. acs.orgbeilstein-journals.org

Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Ring

The pentafluorophenyl group is exceptionally reactive towards nucleophilic aromatic substitution (SNAr). researchgate.netcore.ac.uk The strong electron-withdrawing nature of the fluorine atoms and the carbonyl group activates the ring for attack by nucleophiles. This reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. core.ac.uk

Research has consistently shown that substitution occurs with high regioselectivity at the para position (C4) relative to the carbonyl group. core.ac.ukresearchgate.netscispace.com This is because the negative charge of the Meisenheimer complex intermediate is most effectively stabilized when the attack occurs at the para position. A wide variety of nucleophiles, including amines, alcohols, and thiols, have been successfully used in SNAr reactions with pentafluorophenyl-substituted compounds. researchgate.netbeilstein-journals.org

| Nucleophile | Reaction Conditions | Outcome | Reference |

|---|---|---|---|

| Amines | Aprotic polar solvents (e.g., DMSO, DMF) | Regiospecific substitution of para-fluorine atom | researchgate.netscispace.com |

| Alcohols | Aprotic polar solvents | Regiospecific substitution of para-fluorine atom | researchgate.netscispace.com |

| Thiols | Aprotic polar solvents | Regiospecific substitution of para-fluorine atom | researchgate.net |

Hydrolysis and Esterification Mechanisms of the Benzoyl Group

The amide linkage in N-acylcytosine derivatives can be cleaved through hydrolysis. In the case of this compound, this reaction can be influenced by the properties of the acyl group. Studies on related N-acylcytosine nucleosides show that the exocyclic amide bond can be cleaved under superheated methanol (B129727) conditions. researchgate.net The hydrolysis of the amide to regenerate cytosine and pentafluorobenzoic acid can also be achieved, often under basic conditions. For example, perbenzoylated deoxycytidine undergoes selective O-debenzoylation in basic aqueous solutions without affecting the N-benzoyl group, highlighting that reaction conditions are critical. researchgate.net However, hydrothermal conditions (superheated water) can promote hydrolytic deamidation at the C4 position of the cytosine ring itself, especially for N-arylcarbonyl derivatives, leading to uracil esters. researchgate.net

Esterification involving the pentafluorobenzoyl group is also a significant reaction. The high reactivity of mixed anhydrides incorporating a pentafluorophenyl group has been exploited for macrolactonization reactions, demonstrating the group's ability to facilitate ester formation under mild conditions. researchgate.netnih.govresearchgate.net The hydrolysis of esters, in general, can be catalyzed by either acid or base. Acidic hydrolysis is a reversible equilibrium process, while basic hydrolysis, known as saponification, proceeds to completion to form a carboxylate salt and an alcohol. libretexts.org

Photochemical and Thermal Transformations

The study of photochemical and thermal reactions provides insight into the stability and alternative reaction pathways of molecules. Solid-state photochemical reactions of olefinic compounds are known to produce specific cyclic molecules. nih.gov While specific studies on this compound are limited, related systems offer clues to its potential behavior. Dihydrofuropyridinones, for example, undergo photochemical rearrangements to form 8-membered azocine (B12641756) rings. soton.ac.uk N-acyl-2,2'-anhydro-1-β-D-arabinofuranosylcytosines are susceptible to hydrolysis, a transformation that can be influenced by temperature. chempedia.info The pentafluorobenzoyl group itself can influence conformational changes upon external stimuli, as seen in benzanilide (B160483) derivatives where acid addition can switch the stable amide conformation, a process that can be monitored due to the rotational barrier induced by the pentafluorobenzoyl moiety. acs.org Thermal rearrangements of related systems like alkynylcyclobutenones are established routes to various cyclic compounds. soton.ac.uk

Photoinduced Reactions and Photostability

Thermal Degradation Pathways and Kinetics

Information regarding the specific thermal degradation pathways and the associated kinetics for this compound is not available in published research. The thermal stability and decomposition of chemical compounds are typically investigated using techniques like thermogravimetric analysis (TGA). rsc.orgnasa.gov Such studies determine key kinetic parameters, including activation energy (Ea) and the pre-exponential factor, which describe the mechanism of degradation under thermal stress. libretexts.orgnih.gov For many complex organic molecules, thermal degradation can proceed through multiple steps, including initial bond cleavage followed by further decomposition of the molecular backbone. lib4ri.ch Without specific experimental data for this compound, a quantitative description of its thermal decomposition cannot be provided.

Mechanistic Investigations of Derivatization Reactions

While derivatization is a common chemical strategy to modify a molecule's properties for analysis or to enhance its activity, specific mechanistic investigations into the derivatization reactions of this compound are not documented in available scientific literature. research-solution.com Derivatization often involves the reaction of a functional group, such as an amine or hydroxyl group, with a derivatizing agent. libretexts.org The pentafluorobenzoyl group itself is often used as a derivatizing agent for other compounds, such as fatty alcohols, to improve their detection in gas chromatography/mass spectrometry (GC/MS). nih.govnih.gov However, studies detailing the reaction mechanisms, intermediates, and products resulting from the chemical derivatization of the this compound molecule itself are not found.

Reaction Pathway Mapping via Spectroscopic and Computational Methods

There is no available research that maps the reaction pathways of this compound derivatization using spectroscopic or computational methods. Such investigations are crucial for understanding the step-by-step process of a chemical transformation and for identifying transient intermediates. However, without established derivatization reactions for this specific compound, no such mechanistic mapping has been performed or reported.

Kinetic and Thermodynamic Parameters of Key Transformations

Specific kinetic and thermodynamic parameters for key chemical transformations of this compound are not available. The determination of these parameters, such as enthalpy, entropy, and Gibbs free energy, is fundamental to understanding the feasibility and rate of a reaction. libretexts.orgmasterorganicchemistry.com These values are typically derived from experimental measurements under controlled conditions. iaea.orgsdewes.org In the absence of studies on the reactivity of this compound, no such data has been published.

Chemical Interactions with Solvents and Reagents

While the interaction of chemical compounds with solvents is a fundamental aspect of their chemistry, specific studies on the interactions between this compound and various solvents or reagents are not found in the reviewed literature.

Solvatochromic Effects and Hydrogen Bonding Interactions

There is no specific data or research on the solvatochromic effects and hydrogen bonding interactions of this compound. Solvatochromism, the change in a substance's color with solvent polarity, provides insight into the differential solvation of the ground and excited states of a molecule. mdpi.comtaylorandfrancis.com Hydrogen bonding, a key intermolecular force, significantly influences the physical and chemical properties of compounds containing hydrogen bond donors (like N-H groups in cytosine) and acceptors (like carbonyl oxygen and ring nitrogens). wikipedia.org The pentafluorobenzoyl group could also participate in non-covalent interactions. However, without experimental or computational studies on this compound, its specific solvatochromic behavior and the nature of its hydrogen bonding network remain uncharacterized.

Computational Chemistry and Theoretical Modeling of Pentafluorobenzoylcytosine

Quantum Chemical Calculations of Electronic Structure and Reactivity

No published studies were identified that specifically report on the quantum chemical calculations of Pentafluorobenzoylcytosine. Therefore, no data is available for its electronic structure, reactivity, molecular geometry, or frontier molecular orbitals based on dedicated DFT or ab initio investigations.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

There are no specific DFT studies in the public literature that detail the optimized molecular geometry or electronic properties (such as charge distribution or electrostatic potential) of this compound. While DFT has been used to study the pentafluorobenzoyl group as a directing group in catalysis and to model other acylated cytosine derivatives, the specific data for the title compound is not available. rsc.orgnih.gov

Ab Initio Methods for High-Accuracy Energy Calculations

High-accuracy energy calculations using ab initio methods for this compound have not been reported in the reviewed literature. Such calculations for other acylated cytosine derivatives have been performed to estimate properties like hydrogen bond energies upon base pairing. rsc.org

Frontier Molecular Orbital (FMO) Analysis

A Frontier Molecular Orbital (FMO) analysis, which is crucial for understanding chemical reactivity by examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been published for this compound.

Molecular Dynamics (MD) Simulations for Conformational Space and Dynamic Behavior

There is a lack of specific molecular dynamics (MD) simulation studies for this compound in the scientific literature. While MD simulations are extensively used to study the structural and dynamic consequences of other cytosine modifications within DNA strands, this specific derivative has not been the subject of such published research. nih.govnih.govoup.com

Conformational Ensemble Sampling and Energy Landscapes

No research is available that describes the conformational ensemble or potential energy landscapes for this compound as determined through molecular dynamics simulations.

Solvent Effects on Molecular Conformation and Dynamics

The influence of solvent on the conformation and dynamics of this compound has not been investigated or reported in publicly accessible studies. While solvent effects are a critical component of computational studies on nucleobases, with methods including both implicit and explicit solvent models, these have not been applied to this compound in the available literature. chemrxiv.org

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting the spectroscopic characteristics of molecules, providing insights that complement and help interpret experimental data. nih.gov Techniques based on Density Functional Theory (DFT) are particularly powerful for estimating NMR and vibrational spectra with a useful degree of accuracy. researchgate.netvjst.vn

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation. nih.gov Computational chemistry allows for the a priori prediction of NMR parameters, such as chemical shifts (δ) and spin-spin coupling constants (J). researchgate.netnmrdb.org These predictions are crucial for assigning signals in experimental spectra and understanding how the electronic environment affects each nucleus. vjst.vnacdlabs.com

Methods like Gauge-Including Atomic Orbital (GIAO) are commonly employed within a DFT framework to calculate the magnetic shielding tensors for each nucleus. researchgate.net The chemical shift is then determined by referencing these values to a standard, such as tetramethylsilane (B1202638) (TMS). acdlabs.com The accuracy of these predictions depends on the chosen functional (e.g., B3LYP, PBE0) and basis set. researchgate.netschrodinger.com For molecules containing fluorine, ¹⁹F NMR predictions are particularly valuable, as the ¹⁹F chemical shift is highly sensitive to the local electronic environment. nih.govbiophysics.org

Research Findings: A theoretical study of this compound would involve optimizing its geometry and then performing NMR calculations. The predicted chemical shifts for the hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei would reveal the influence of the electron-withdrawing pentafluorobenzoyl group on the cytosine ring. For instance, the protons on the cytosine moiety are expected to show downfield shifts due to the deshielding effect of the attached acyl group. acdlabs.com Similarly, the carbons of the cytosine ring would be affected, and the ¹⁹F NMR would display distinct signals for the ortho, meta, and para fluorine atoms on the benzoyl ring, with their shifts influenced by through-space and through-bond electronic effects. biophysics.org

Below is an illustrative table of the type of data that would be generated from such a computational study.

| Atom | Position | Predicted Chemical Shift (δ, ppm) - Illustrative | Predicted Coupling Constant (J, Hz) - Illustrative |

|---|---|---|---|

| H | N4-H | 8.50 | - |

| H | N4-H' | 7.80 | - |

| H | C5-H | 6.10 | J(H5-H6) = 7.5 |

| H | C6-H | 7.95 | J(H6-H5) = 7.5 |

| C | C2 | 155.0 | - |

| C | C4 | 165.0 | - |

| C | C5 | 96.0 | - |

| C | C6 | 141.0 | - |

| C | C=O (Amide) | 168.0 | - |

| F | ortho-F | -145.0 | J(F_ortho-F_meta) = 20.1 |

| F | meta-F | -160.0 | J(F_meta-F_ortho) = 20.1, J(F_meta-F_para) = 5.2 |

| F | para-F | -155.0 | J(F_para-F_meta) = 5.2 |

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. aps.org Computational simulations are essential for assigning the observed spectral bands to specific molecular motions. nih.gov DFT calculations are widely used to compute the harmonic vibrational frequencies and their corresponding intensities. researchgate.netresearchgate.net

The process involves optimizing the molecular geometry to find a minimum on the potential energy surface and then calculating the second derivatives of the energy with respect to atomic displacements. These calculations yield a set of normal modes, each with a characteristic frequency. nih.gov Comparing the simulated spectrum with experimental data allows for a detailed assignment of vibrational modes, such as stretching, bending, and torsional motions. vjst.vnnih.gov

Research Findings: For this compound, a computational vibrational analysis would predict the frequencies of key functional groups. High-frequency modes would correspond to N-H and C-H stretching vibrations. The carbonyl (C=O) stretching frequency of the benzoyl group would be a prominent feature, likely appearing around 1650-1700 cm⁻¹. The vibrations of the cytosine and pentafluorophenyl rings would lead to a complex series of bands in the 1600-1000 cm⁻¹ region. C-F stretching vibrations typically appear as strong bands in the 1300-1000 cm⁻¹ range.

The following table provides a hypothetical assignment of major vibrational bands for this compound, as would be predicted by DFT calculations.

| Predicted Frequency (cm⁻¹) - Illustrative | Intensity | Vibrational Mode Assignment |

|---|---|---|

| 3450 | Medium | N-H asymmetric stretch (NH₂) |

| 3380 | Medium | N-H symmetric stretch (NH₂) |

| 3080 | Weak | C-H stretch (cytosine ring) |

| 1685 | Very Strong | C=O stretch (benzoyl) |

| 1650 | Strong | C=O stretch (cytosine ring) |

| 1605 | Strong | C=C and C=N ring stretching (cytosine) |

| 1510 | Very Strong | C-C aromatic stretch (fluorophenyl ring) |

| 1250 | Strong | C-N stretch |

| 1180 | Very Strong | C-F stretch |

| 980 | Strong | C-F stretch |

Structure-Reactivity Relationship (SRR) Studies

Structure-Reactivity Relationship (SRR) studies aim to connect the molecular structure of a compound with its chemical reactivity. hmdb.canih.gov Computational chemistry provides a powerful platform for these investigations by calculating descriptors that quantify electronic and steric properties, which in turn govern how a molecule behaves in a chemical reaction. acdlabs.comeurjchem.com

Quantitative Structure-Reactivity Relationships (QSRR) are a specific type of SRR that uses mathematical models to correlate molecular descriptors with experimentally measured reaction rates or equilibrium constants. nih.govkhanacademy.org This approach is an extension of the principles of Quantitative Structure-Activity Relationships (QSAR). nih.gov Molecular descriptors, which can be calculated computationally, include electronic properties (e.g., atomic charges, dipole moment, HOMO-LUMO energies) and steric parameters. rsc.org

A typical QSRR study involves:

Compiling a dataset of related compounds with known reactivity data.

Calculating a variety of molecular descriptors for each compound.

Using statistical methods, like multiple linear regression (MLR), to build a mathematical equation that links the descriptors to reactivity. nih.govkhanacademy.org

For a series of substituted benzoylcytosines, a QSRR model could be developed to predict their reactivity in a specific reaction, for instance, susceptibility to nucleophilic attack or the rate of hydrolysis. The electronic effects of substituents on the benzoyl ring (such as the five fluorine atoms in this compound) would be a key variable.

Computational chemistry allows for the detailed exploration of chemical reaction mechanisms, providing insights that are often difficult to obtain experimentally. smu.eduresearchgate.net By mapping the potential energy surface (PES) of a reaction, chemists can identify the most likely path from reactants to products. researchgate.net

This analysis involves several key steps:

Locating Stationary Points: Identifying the structures of reactants, products, and any intermediates or transition states.

Calculating Reaction Barriers: Determining the activation energy (the energy difference between the reactants and the transition state), which is a key factor controlling the reaction rate. researchgate.net

Intrinsic Reaction Coordinate (IRC) Analysis: Following the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.

For this compound, computational analysis could be used to study various reactions. For example, the mechanism of its synthesis (acylation of cytosine) or its potential reactions, such as nucleophilic aromatic substitution on the highly electron-deficient pentafluorophenyl ring, could be investigated. Such studies would reveal the step-by-step process of bond breaking and formation and explain the regioselectivity and stereoselectivity of the reaction. nih.gov The analysis can elucidate the role of catalysts and solvent effects on the reaction pathway.

Applications in Materials Science and Advanced Organic Synthesis

Pentafluorobenzoylcytosine as a Building Block for Functional Materials

The distinct structural features of this compound make it an attractive building block for the design and synthesis of a variety of functional materials. Its ability to participate in specific molecular interactions allows for its incorporation into complex architectures, from polymers to supramolecular assemblies and advanced nanomaterials.

Incorporation into Polymer Architectures (e.g., Fluorinated Polyimides, Polyamides)

The introduction of fluorine-containing functional groups into polymer backbones is a well-established strategy for enhancing properties such as thermal stability, chemical resistance, and solubility in organic solvents. Fluorinated polyimides and polyamides, in particular, are classes of high-performance polymers with widespread applications in aerospace, electronics, and membrane separations.

While direct reports on the incorporation of this compound into these polymers are not extensively detailed in the literature, its structure suggests a strong potential for use as a functional monomer. The cytosine moiety can be chemically modified to introduce reactive groups, such as amines or carboxylic acids, which would allow it to be polymerized with suitable comonomers. For instance, a diamino-functionalized derivative of this compound could undergo polycondensation with dianhydrides to form fluorinated polyimides. The resulting polymers would benefit from the property enhancements conferred by the pentafluorobenzoyl group.

The synthesis of fluorinated polyimides often involves a two-step process where a poly(amic acid) precursor is first formed, followed by thermal or chemical imidization mdpi.comscielo.br. The incorporation of a pentafluorobenzoyl-containing monomer would proceed through this established synthetic route. Similarly, in polyamide synthesis, a diamine derivative of this compound could be reacted with a diacid chloride via interfacial or solution polymerization to yield a fluorinated polyamide researchgate.netresearchgate.netyoutube.comrsc.org.

Table 1: Potential Properties of Polymers Incorporating this compound

| Property | Expected Enhancement from Pentafluorobenzoyl Group |

| Thermal Stability | The strong carbon-fluorine bonds can increase the degradation temperature of the polymer. |

| Chemical Resistance | The inertness of the fluorinated ring protects the polymer from chemical attack. |

| Solubility | The bulky, non-polar nature of the group can disrupt chain packing and improve solubility in organic solvents. |

| Dielectric Constant | The introduction of fluorine can lower the dielectric constant, which is desirable for microelectronics applications. |

| Gas Permeability | The increased free volume created by the bulky side group can enhance gas transport properties. |

| Optical Transparency | The presence of fluorine can reduce charge-transfer complex formation, leading to less colored and more transparent films scielo.br. |

Self-Assembly into Supramolecular Structures and Frameworks

The self-assembly of small molecules into well-defined supramolecular structures is a powerful bottom-up approach for the creation of functional materials. This compound possesses the necessary attributes to act as a versatile building block for such assemblies. The cytosine unit can form specific and directional hydrogen bonds, a key driving force in the formation of supramolecular polymers and networks. Concurrently, the pentafluorobenzoyl group can participate in π-π stacking and hydrophobic interactions, which can further stabilize the resulting architectures nih.gov.

The interplay of these non-covalent interactions can lead to the formation of various supramolecular structures, such as nanofibers, gels, and mesoporous frameworks. The programmability of these interactions allows for a degree of control over the morphology and properties of the final material. For example, by modifying the substitution pattern on the cytosine or by introducing additional functional groups, the self-assembly pathway can be directed towards a desired outcome.

Integration into Advanced Nanomaterials and Surface Chemistry

The pentafluorobenzoyl group can serve as a reactive handle for the covalent attachment of this compound to the surface of nanomaterials. This surface modification can be used to alter the properties of the nanoparticles, such as their dispersibility, biocompatibility, and targeting specificity nih.govmedcomadvance.comgoogle.com. For instance, pentafluorophenyl esters are known to be reactive towards primary amines, providing a convenient method for conjugating molecules to amine-functionalized surfaces nih.gov.

By anchoring this compound to the surface of nanoparticles, it is possible to create hybrid materials that combine the properties of the inorganic core with the molecular recognition capabilities of the cytosine and the unique characteristics of the fluorinated group. Such functionalized nanoparticles could find applications in areas such as drug delivery, bioimaging, and diagnostics nih.govmdpi.com.

Furthermore, the hydrophobic and lipophobic nature of the perfluorinated group can be exploited to create surfaces with tailored wettability and anti-fouling properties. The modification of surfaces with fluorinated compounds is a common strategy to reduce protein adsorption and cell adhesion mdpi.comncsu.edunih.govresearchgate.netmdpi.com.

Role in Novel Organic Synthesis Methodologies

Beyond its use in materials science, this compound can also serve as a valuable starting material and functional component in the development of novel organic synthesis methodologies.

Precursor for Complex Heterocyclic Systems

The pyrimidine (B1678525) ring of cytosine is a common scaffold in a variety of biologically active molecules and complex heterocyclic systems. This compound can serve as a precursor for the synthesis of more elaborate fused heterocyclic structures. For example, the pyrimidine core can be a starting point for the construction of pteridines, which are an important class of heterocyclic compounds with diverse biological activities . The synthesis of pteridines often involves the condensation of a 4,5-diaminopyrimidine (B145471) with a 1,2-dicarbonyl compound. By first modifying the this compound to introduce an amino group at the 5-position, it could be used in such condensation reactions to generate novel fluorinated pteridine (B1203161) derivatives.

The electron-withdrawing nature of the pentafluorobenzoyl group may also influence the reactivity of the pyrimidine ring, potentially enabling regioselective functionalization or participation in novel cyclization reactions to form benzo-fused heterocycles nih.govcore.ac.ukscirp.orgorganic-chemistry.orgnih.gov.

Design of Chemical Sensors or Probes (Non-Biological Applications)

The development of chemical sensors and probes for the detection of various analytes is an active area of research. Fluorescent chemosensors, in particular, offer high sensitivity and selectivity. This compound combines a potential analyte recognition site (the cytosine moiety) with a signaling unit that can be modulated (the pentafluorobenzoyl group).

The cytosine portion of the molecule can be designed to interact with specific analytes, such as metal ions, through coordination. Upon binding of the analyte, a change in the electronic properties of the molecule could lead to a detectable change in its fluorescence or absorption spectrum. The pentafluorobenzoyl group can influence the photophysical properties of the molecule and can also serve as a platform for the attachment of other fluorophores or chromophores.

While the primary focus here is on non-biological applications, the principles of molecular recognition and signal transduction are universal. Therefore, this compound-based probes could potentially be developed for the detection of a wide range of analytes in environmental or industrial settings nih.govnih.govresearchgate.netmdpi.comrsc.orgfrontiersin.orgscispace.com.

Future Research Directions and Emerging Paradigms for Pentafluorobenzoylcytosine Studies

Exploration of Unconventional Synthetic Pathways

While the traditional synthesis of Pentafluorobenzoylcytosine via the acylation of cytosine with pentafluorobenzoyl chloride is established, future research will likely focus on developing more efficient, sustainable, and scalable "unconventional" synthetic routes. nih.gov These new pathways aim to overcome the limitations of batch processing, such as lengthy reaction times and the use of stoichiometric reagents. nih.govepa.gov Innovations in synthetic methodology, such as continuous flow chemistry, biocatalysis, and mechanochemistry, offer promising alternatives.

Key areas for exploration include:

Continuous Flow Synthesis: Transferring the acylation reaction to a continuous flow reactor could enable precise control over reaction parameters (temperature, pressure, and residence time), potentially leading to higher yields, improved purity, and enhanced safety. This method also allows for easier scalability compared to traditional batch methods.

Biocatalysis: The use of enzymes, or whole-cell biocatalysts, could offer a highly selective and environmentally benign route to this compound. Research could focus on identifying or engineering enzymes capable of catalyzing the acylation of cytosine with a suitable pentafluorobenzoyl precursor under mild aqueous conditions.

Mechanochemistry: This solid-state synthesis approach, which uses mechanical force (e.g., ball milling) to drive reactions, could reduce or eliminate the need for bulk solvents, thereby minimizing chemical waste. Investigating the mechanochemical synthesis of this compound could lead to a greener and more atom-economical process.

A comparative overview of a conventional versus a hypothetical unconventional pathway highlights the potential advancements:

| Feature | Conventional Pathway (Acylation) nih.gov | Hypothetical Unconventional Pathway (e.g., Continuous Flow) |

| Methodology | Batch processing in a reaction vial. | Continuous processing in a microreactor or flow coil. |

| Reagents | Stoichiometric amounts of pentafluorobenzoyl chloride. | Potentially catalytic activation; precise molar ratio control. |

| Solvent Use | Requires bulk organic solvents (e.g., methanol). | Significantly reduced solvent volume. |

| Reaction Time | Can require many hours (e.g., 6-48 hours). nih.gov | Drastically reduced to minutes or even seconds. |

| Waste Generation | Generates significant solvent and reagent waste. | Minimized waste stream due to higher efficiency. epa.gov |

| Scalability | Challenging to scale up safely and consistently. | Inherently more scalable and reproducible. |

Advanced Spectroscopic Characterization Techniques for Real-Time Monitoring

Understanding the kinetics and mechanism of this compound formation is crucial for optimizing its synthesis. perkinelmer.com While end-point analysis using techniques like HPLC is standard, the future lies in applying advanced spectroscopic techniques for real-time, in-situ monitoring. nih.govaps.org These methods provide a dynamic window into the reaction as it happens, revealing transient intermediates and clarifying reaction mechanisms. perkinelmer.comaps.org

Promising techniques for this purpose include:

Stopped-Flow FT-IR Spectroscopy: By rapidly mixing reactants and monitoring the reaction with a fast-scanning Fourier Transform Infrared (FT-IR) spectrometer, researchers can observe changes in the vibrational modes of functional groups in real-time. perkinelmer.com This would allow for the direct tracking of cytosine consumption and the formation of the amide bond in this compound.

In-situ NMR Spectroscopy: Placing a reaction vessel directly within a Nuclear Magnetic Resonance (NMR) spectrometer allows for the continuous acquisition of spectra. This can provide detailed structural information on all species in the reaction mixture, helping to identify intermediates and byproducts without the need for sampling.

Differential Reflectance Spectroscopy (DRS): This technique is particularly useful for monitoring reactions that occur at a liquid-solid interface, such as the growth of thin films or crystallization processes. aps.org It could be adapted to monitor the synthesis of this compound if precipitation occurs or if the reaction is performed on a solid support.

Photoacoustic and Fluorescence Spectroscopy: These highly sensitive techniques can be employed for real-time monitoring, especially in dilute solutions. nih.govnih.gov For instance, if any of the reactants, intermediates, or the product itself is fluorescent, fluorescence spectroscopy could provide a powerful tool for kinetic analysis. nih.gov

| Spectroscopic Technique | Principle | Potential Insights for this compound Synthesis |

| Stopped-Flow FT-IR | Rapid mixing followed by fast IR spectral acquisition. perkinelmer.com | Real-time monitoring of C=O and N-H bond changes; reaction kinetics. |

| In-situ NMR | Continuous NMR analysis of the reaction mixture. solubilityofthings.com | Structural elucidation of intermediates and byproducts; mechanistic details. |

| Differential Reflectance Spectroscopy (DRS) | Measures changes in light reflectance from a surface. aps.org | Monitoring of heterogeneous reactions or crystallization dynamics. |

| Real-Time Fluorescence | Measures changes in fluorescence intensity over time. nih.gov | High-sensitivity kinetic analysis if a fluorophore is involved. |

Integration with Artificial Intelligence and Machine Learning for Property Prediction and Synthesis Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, moving from Edisonian trial-and-error to data-driven design. researchgate.net For this compound, ML models can be trained on large datasets of known molecules to predict its physicochemical properties, biological activities, and spectroscopic signatures. rsc.orgnih.gov This predictive power can guide experimental work, saving time and resources.

Key applications of AI/ML in this context include:

Property Prediction: By representing the this compound molecule as a set of numerical descriptors, ML algorithms can predict properties such as solubility, melting point, and even potential toxicity or drug-target interactions. nih.govnih.gov

Synthesis Design and Optimization: AI tools can suggest novel or improved synthetic routes by analyzing vast databases of chemical reactions. mit.edu ML models can also predict the optimal reaction conditions (e.g., temperature, solvent, catalyst) to maximize the yield and purity of this compound. nih.gov

De Novo Design: Generative ML models can design entirely new molecules based on desired properties. researchgate.net By specifying a target profile (e.g., a polymer precursor with high thermal stability), these models could suggest novel derivatives of this compound for specific applications.

| AI/ML Application | Input Data for Model Training | Predicted Output for this compound |

| Property Prediction | Molecular structures, experimental property data. nih.gov | Solubility, thermal stability, electronic properties, potential bioactivity. |

| Synthesis Planning | Known chemical reactions and conditions. mit.edu | Optimal reaction conditions, potential yields, alternative synthetic pathways. |

| Generative Design | Desired property profiles, structural constraints. researchgate.net | Novel derivatives of this compound for targeted applications. |

Development of Novel Applications in Niche Chemical Fields (e.g., High-Performance Fluids, Specialty Polymers)

The unique hybrid structure of this compound—combining a thermally and chemically robust perfluoroaromatic ring with a hydrogen-bonding nucleobase—makes it an intriguing candidate for materials science and niche chemical applications. polyvisions.com Future research should explore its potential beyond its current use as a derivatizing agent. nih.gov

Specialty Polymers: this compound could serve as a functional monomer for the creation of specialty polymers. dow.comtaylorfrancis.com The cytosine unit can introduce specific intermolecular interactions (hydrogen bonding), leading to self-assembling materials or polymers with unique thermal or mechanical properties. The pentafluorobenzoyl group would impart high thermal stability, chemical inertness, and hydrophobicity. Such polymers could find use in advanced coatings, membranes, or electronic materials. polyvisions.com

High-Performance Fluids: The properties imparted by the perfluorinated ring could make this compound a candidate as an additive for high-performance fluids, such as lubricants or heat-transfer fluids. shell.comxaerusfluids.comshell.com.my Its incorporation could potentially enhance thermal stability, reduce flammability, or modify the fluid's viscosity and surface tension. krisow.com

| Niche Application | Key Property of this compound | Potential Benefit |

| Specialty Polymer Monomer | Hydrogen bonding (cytosine); Thermal stability (fluorinated ring). dow.com | Creation of self-healing materials, high-performance plastics, or functional thin films. |

| Additive for High-Performance Fluids | Chemical inertness, high density, thermal stability. shell.comkrisow.com | Improved fire resistance, enhanced lubricity, or use as a rheology modifier. |

| Supramolecular Gels | Ability to form extensive hydrogen-bonded networks. | Development of smart materials that respond to external stimuli (e.g., temperature, pH). |

Cross-Disciplinary Research at the Interface of Fluorine and Nucleobase Chemistry

This compound exists at the confluence of two major fields: fluorine chemistry and nucleobase chemistry. Future research on this compound will inherently be a cross-disciplinary endeavor, with findings in one area informing and advancing the other.

Impact on Fluorine Chemistry: Studies on this compound provide a valuable platform to understand how highly fluorinated aromatic systems influence the properties and reactivity of complex biomolecules. This knowledge can be applied to the design of other fluorinated drugs, probes, and materials.

Impact on Nucleobase Chemistry: The introduction of the pentafluorobenzoyl group represents a powerful strategy for modifying the properties of nucleobases. This opens up new avenues in supramolecular chemistry, where programmed hydrogen bonding and π-π stacking interactions involving fluorinated rings can be used to construct complex, functional architectures. Research in this area could lead to new DNA-inspired materials and catalysts.

By leveraging expertise from both fields, researchers can unlock the full potential of this compound, driving innovation in areas ranging from medicinal chemistry and materials science to advanced analytical methods.

Q & A

Q. How should researchers structure FAQs or supplementary data for peer review?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.